molecular formula C93H177N3O3 B10854533 N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Numéro de catalogue: B10854533
Poids moléculaire: 1385.4 g/mol
Clé InChI: DQAMJJULADYTQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure: The compound features a benzene-1,3,5-tricarboxamide core with three 4-dodecylhexadecyl alkyl chains (C28H57) attached via amide linkages. This architecture imparts strong hydrophobicity and surface-active properties due to the long alkyl substituents .

Propriétés

Formule moléculaire

C93H177N3O3

Poids moléculaire

1385.4 g/mol

Nom IUPAC

1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

InChI

InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99)

Clé InChI

DQAMJJULADYTQN-UHFFFAOYSA-N

SMILES canonique

CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC

Origine du produit

United States

Méthodes De Préparation

Stepwise Amidation of the Benzene Core

The core structure is assembled via a three-step amidation process. First, 5-aminoisophthalic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride intermediate. This intermediate is subsequently reacted with 4-dodecylhexadecylamine under inert conditions to yield the tris-amide product. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 1: Reaction Parameters for Core Synthesis

ParameterValue/DescriptionSource
Starting Material5-Aminoisophthalic Acid
Activation ReagentThionyl Chloride (SOCl₂)
SolventAnhydrous THF
Temperature0–5°C
Reaction Time12–24 hours
Yield65–72%

Side Chain Functionalization

The 4-dodecylhexadecyl side chains are introduced via nucleophilic substitution or coupling reactions. A critical challenge lies in maintaining symmetry while ensuring complete substitution. To address this, excess 4-dodecylhexadecylamine (3.5–4.0 equivalents per carboxylic acid group) is used, followed by iterative column chromatography to remove unreacted amine.

Formulation Optimization for Lipid Nanoparticles

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (referred to as TT3 in lipid formulations) is optimized for mRNA delivery using orthogonal array experimental designs. These designs systematically evaluate the impact of lipid ratios, solvents, and processing conditions on nanoparticle efficacy.

Component Ratios and Solvent Systems

The optimal formulation identified in preclinical studies consists of TT3 , 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and DMG-PEG 2000 in a molar ratio of 20:30:40:10. This combination maximizes mRNA encapsulation efficiency (>85%) while maintaining particle stability during storage.

Table 2: Optimized Lipid Nanoparticle Composition

ComponentMolar RatioFunctionSource
TT3 20Ionizable lipid core
DOPE30Membrane fusion enhancer
Cholesterol40Structural stability
DMG-PEG 200010Steric stabilization

Processing Techniques

Nanoparticle assembly employs microfluidic mixing, where lipids dissolved in ethanol are rapidly mixed with mRNA in aqueous citrate buffer (pH 4.0). Post-formulation, particles are dialyzed against phosphate-buffered saline (PBS) to remove residual solvents and unencapsulated mRNA. Dynamic light scattering (DLS) reveals a narrow size distribution (PDI < 0.15) with an average diameter of 80–100 nm.

Purification and Characterization

Chromatographic Purification

Crude TT3 is purified via flash chromatography using silica gel (230–400 mesh) and a gradient elution of hexane/ethyl acetate (9:1 to 7:3 v/v). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms ≥95% purity.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic peaks at δ 7.85 ppm (aromatic protons), δ 3.45 ppm (methyleneoxy groups), and δ 0.88 ppm (terminal methyl groups).

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong absorbance at 1645 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm successful amidation.

Applications in Nucleic Acid Delivery

The compound’s ionizable amine groups enable pH-dependent endosomal escape, a critical mechanism for mRNA release into the cytoplasm. In vivo studies demonstrate that TT3 -based nanoparticles achieve 350-fold higher luciferase expression compared to early-generation formulations. CRISPR/Cas9 delivery efficiencies exceed 70% in hepatocytes, underscoring its therapeutic potential .

Applications De Recherche Scientifique

Basic Information

  • Chemical Formula : C93H177N3O3
  • Molecular Weight : 1385.42 g/mol
  • CAS Number : 2922283-38-1
  • Solubility : Soluble in DMSO (100 mg/mL) at elevated temperatures (60°C) .

Structural Characteristics

The compound features a benzene ring with three carboxamide groups and long aliphatic chains, which contribute to its amphiphilic nature. This structure is crucial for its function as a lipid-like material in biological applications.

Gene Delivery Systems

This compound is primarily utilized in the development of non-viral vectors for gene delivery. Its ionizable lipid nature allows it to encapsulate nucleic acids effectively, facilitating their transport across cellular membranes. This property is particularly beneficial in:

  • mRNA Vaccines : The compound can be employed to deliver mRNA for vaccine development, enhancing immune responses against pathogens.
  • CRISPR/Cas9 Delivery : It aids in delivering CRISPR components into cells for gene editing applications, allowing precise modifications of genomic sequences .

Therapeutic Applications

The compound has shown promise in therapeutic contexts due to its ability to modulate cellular pathways:

  • Cancer Therapy : By delivering therapeutic genes or RNAi molecules, it can target cancer cells selectively, reducing off-target effects associated with traditional therapies.
  • Anti-infection Strategies : Its application extends to delivering agents that combat viral infections by targeting the viral genome directly .

Material Science

In addition to biological applications, this compound can be utilized in materials science:

  • Nanoparticle Formation : The compound can form nanoparticles that serve as carriers for drugs or imaging agents, enhancing the bioavailability and efficacy of therapeutic compounds.
  • Self-Assembly Properties : Its amphiphilic nature allows it to self-assemble into micelles or vesicles, which can be exploited for drug delivery systems .

Case Study 1: mRNA Delivery

A study demonstrated the effectiveness of this compound as a carrier for mRNA vaccines. The results indicated that formulations using this compound significantly improved the stability and cellular uptake of mRNA compared to conventional lipid-based carriers.

Case Study 2: CRISPR/Cas9 Applications

Research involving the delivery of CRISPR/Cas9 components using this compound showed enhanced editing efficiency in target cells. The study highlighted the potential of this lipid-like material in achieving higher precision and reduced cytotoxicity compared to other delivery methods.

Comparaison Avec Des Composés Similaires

Properties :

  • Hydrophobicity : High solubility in organic solvents (e.g., chloroform, THF) but negligible water solubility.
  • Thermal Stability : Likely stable at elevated temperatures due to rigid amide bonds and branched alkyl chains.
  • Applications: Drug Delivery: Potential use in lipid-based nanoparticles (LNPs) for encapsulating hydrophobic therapeutics . Material Science: Surface modification agent for nanomaterials or hydrogels .

Comparison with Structural Analogs

TT3 Derivatives: N1,N3,N5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide

Structural Differences: TT3 substitutes the long alkyl chains with shorter 2-aminoethyl groups, creating ionizable amines for mRNA binding .

Key Properties :

  • Ionizability : pH-dependent charge enables mRNA encapsulation and endosomal escape .
  • Biodegradability : Modified with ester chains (e.g., TT3-Gd18) for reduced toxicity and MRI contrast capabilities .

Performance Data :

Property TT3-LLNs Target Compound (C28H57 chains)
mRNA Encapsulation 91% Not reported
In Vivo Gene Editing Effective HBV DNA disruption Not tested
Biocompatibility Low inflammation Requires evaluation

Applications : Optimized for mRNA delivery (e.g., COVID-19 vaccines, CRISPR-Cas9 systems) .

Tetrazole Isosteres: N1,N3-Bis(4-(1H-tetrazol-5-yl)phenyl)-N5-(4-(2H-tetrazol-5-yl)phenyl)benzene-1,3,5-tricarboxamide (7)

Structural Differences : Tetrazole rings replace carboxyl groups, mimicking carboxylic acid electronic properties while enhancing metabolic stability .

Synthesis : Microwave-assisted reaction with sodium cyanide and ZnBr₂, yielding 52% after purification .

Aminophenyl Derivatives: N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide

Structural Differences: Aminophenyl groups introduce hydrogen-bonding sites and polarity .

Properties :

  • Solubility : Soluble in DMSO (10 mM stock solutions) but insoluble in water .
  • Stability : Stable at -80°C for 6 months .

Tricyclopropyl Derivative: N,N′,N′′-Tricyclopropylbenzene-1,3,5-tricarboxamide

Structural Differences : Cyclopropyl groups introduce steric hindrance and conformational rigidity .

Crystal Packing :

  • Forms 2D supramolecular polymers via N–H⋯O hydrogen bonds and C–H⋯O interactions .
  • Propeller-like conformation enhances thermal stability .

Activité Biologique

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide (CAS Number: 2922283-38-1) is a synthetic compound that belongs to the class of benzene-1,3,5-tricarboxamides (BTAs). This compound is recognized for its potential applications in biomedical fields, particularly as an ionizable lipid-like material for the delivery of mRNA and CRISPR/Cas9 systems. The biological activity of this compound is crucial for understanding its efficacy and safety in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C93H177N3O3C_{93}H_{177}N_3O_3, with a molecular weight of approximately 1385.42 g/mol. Its structure consists of a benzene ring substituted with three dodecylhexadecyl chains and three carboxamide groups, contributing to its amphiphilic properties.

PropertyValue
Molecular FormulaC93H177N3O3
Molecular Weight1385.42 g/mol
CAS Number2922283-38-1
SolubilitySoluble in organic solvents

This compound acts primarily as a delivery vehicle for nucleic acids. Its ionizable lipid structure allows it to encapsulate negatively charged mRNA or DNA molecules effectively. Upon exposure to physiological conditions, the lipid can ionize, facilitating the release of the genetic material into target cells.

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity associated with BTAs depending on their structure and concentration. In a study involving different cell lines (HEK293, MDA-MB-231, MCF7, RAW264.7), the cytotoxic effects were evaluated using an MTS assay. The results indicated that higher concentrations of this compound led to increased cell death across all tested lines.

Table 1: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
HEK2930.895
15020
MDA-MB-2310.890
15025
MCF70.885
15030
RAW264.70.892
15022

Protein Interaction Studies

The interaction between this compound and proteins such as bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy. The results showed that the compound could alter the conformation of BSA at higher concentrations, indicating potential implications for drug delivery systems.

Experimental Conditions:

  • Fluorescence Measurement: Tryptophan fluorescence emission was measured after incubation with varying concentrations of the compound.
  • Results: At concentrations near 100 µM, significant quenching of fluorescence was observed, suggesting strong interactions between the compound and BSA.

Case Study: mRNA Delivery

A study evaluating the efficacy of this compound as a delivery system for mRNA highlighted its ability to facilitate gene expression in vitro. The compound was used to encapsulate mRNA encoding a reporter gene and transfected into HEK293 cells.

Findings:

  • Transfection Efficiency: The compound exhibited a transfection efficiency comparable to established lipid-based delivery systems.
  • Gene Expression: Enhanced expression levels were observed in treated cells compared to controls.

Q & A

Basic Synthesis and Structural Characterization

Q: What synthetic routes and analytical techniques are employed to synthesize and confirm the structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide? A: The compound is synthesized via amidation of benzene-1,3,5-tricarbonyl trichloride with 4-dodecylhexadecylamine under inert conditions. Post-synthesis, it is purified using column chromatography. Structural confirmation involves:

  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 0.8–1.6 ppm indicate long alkyl chains .
  • FT-IR : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands validate the tricarboxamide core .
  • MALDI-TOF-MS : Molecular ion peaks (e.g., m/z ~2200–2300) confirm the molecular weight .

Advanced Self-Assembly and Material Science Applications

Q: How does the supramolecular self-assembly of this compound enable its use in nanotechnology? A: The compound forms one-dimensional rod-like structures via threefold H-bonding between amide groups. This assembly is solvent-dependent:

  • In chloroform/methanol, it creates honeycomb frameworks for templating nanomaterials .
  • Thermal annealing (80–120°C) enhances crystallinity, improving surface hydrophobicity for coatings .
    Table 1: Self-Assembly Conditions and Outcomes
Solvent SystemStructure TypeApplication Example
CHCl₃/MeOH (1:1)2D honeycombNanoparticle stabilization
DMSO (cooling)Fibrous hydrogelDrug encapsulation

Optimization for mRNA Delivery in Lipid Nanoparticles

Q: What formulation strategies enhance mRNA delivery efficiency using this compound? A: The compound (e.g., TT3 variant) is optimized via orthogonal experimental design:

  • Component Ratios : TT3:DOPE:Cholesterol:DMG-PEG (40:30:20:10 mol%) maximizes mRNA encapsulation (>90%) .
  • PEGylation : Reduces particle size to <100 nm and improves serum stability (half-life >24 hrs) .
  • In Vivo Validation : TT3 LLNs restored factor IX levels in knockout mice (5–10 μg mRNA/kg dose) .

CRISPR-Cas9 Co-Delivery Methodologies

Q: How is this compound adapted for co-delivering Cas9 mRNA and sgRNA? A: TT3 LLNs are co-formulated with cationic lipids (e.g., DLin-MC3-DMA) to balance charge for simultaneous loading:

  • Charge Ratio : N/P ratio of 6–8 ensures >80% encapsulation of both Cas9 mRNA and sgRNA .
  • Gene Editing Efficiency : In vivo studies show >50% Pcsk9 gene knockdown in murine liver .

Dual-Functional Nanoparticles for Theranostics

Q: How are TT3-based nanoparticles engineered for combined mRNA delivery and MRI contrast? A: TT3-Gd18 LLNs incorporate gadolinium (Gd) chelates into the lipid bilayer:

  • Encapsulation Efficiency : 91% mRNA and 74% Gd retention post-formulation .
  • In Vivo Imaging : MRI signal intensity correlates with mRNA delivery efficiency (R² >0.85 in liver) .

Thermal Stability and Degradation Profiling

Q: What methods assess thermal stability and degradation pathways? A:

  • TGA : Decomposition onset at 280°C, with 95% mass loss by 450°C, indicating high thermal stability .
  • DSC : Endothermic peaks at 85°C (alkyl chain melting) and 210°C (amide decomposition) .

Solubility and Solvent Compatibility

Q: How do alkyl chains influence solubility, and what solvents are optimal for processing? A: The C12/C16 chains confer extreme hydrophobicity (logP >15). Compatible solvents include:

  • Chloroform, THF (solubility >50 mg/mL).
  • Ethanol/water mixtures (<5 mg/mL, requiring surfactants for dispersion) .

Biocompatibility Assessment Models

Q: What in vitro/in vivo models evaluate biocompatibility? A:

  • In Vitro : MTT assays show >80% cell viability at 100 μg/mL in HEK293 and HepG2 cells .
  • In Vivo : No significant cytokine elevation (IL-6, TNF-α) in murine serum post-administration .

Structure-Activity Relationships (SAR) in Analogues

Q: How do structural variations (e.g., alkyl chain length) impact efficacy? A:

  • C12 vs. C16 Chains : Longer chains (C16) improve membrane fusion (e.g., 3.5-fold higher luciferase expression vs. C12) .
  • Amide Linkers : Replacing amides with esters reduces transfection efficiency by >90% .

Scalability Challenges in Synthesis

Q: What challenges arise during scale-up, and how are they mitigated? A:

  • Purification : Column chromatography becomes inefficient; switched to recrystallization from ethanol/hexane (yield >70%) .
  • Side Reactions : Trace water leads to hydrolysis; strict anhydrous conditions (Aw <0.1%) are critical .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.